tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and ethynyl-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting various diseases. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is not fully understood, but it is believed to interact with molecular targets through its indole ring system. The ethynyl group may also play a role in binding to specific receptors or enzymes, influencing the compound’s biological activity .
Comparison with Similar Compounds
- tert-butyl 3-ethynyl-1H-indole-1-carboxylate
- tert-butyl 1-indolecarboxylate
- tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both the ethynyl group and the tert-butyl ester, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPYPUZJCNJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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